(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477623
InChI: InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1
SMILES: CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N
Molecular Formula: C15H21F3N2O
Molecular Weight: 302.33 g/mol

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13477623

Molecular Formula: C15H21F3N2O

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide -

Specification

Molecular Formula C15H21F3N2O
Molecular Weight 302.33 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
Standard InChI InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1
Standard InChI Key MZZDWAGQSSRJAG-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a butyramide core with the following substituents:

  • An ethyl group (-CH₂CH₃) attached to the nitrogen atom.

  • A methyl group (-CH₃) at the third carbon of the butyramide chain.

  • A 3-trifluoromethyl-benzyl group (-CH₂C₆H₄CF₃) linked to the nitrogen, introducing aromaticity and enhanced lipophilicity .

The S-configuration at the second carbon ensures enantioselective interactions with biological targets, a critical factor in drug design.

Spectroscopic and Computational Data

  • IUPAC Name: (2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide.

  • InChIKey: MZZDWAGQSSRJAG-ZDUSSCGKSA-N .

  • SMILES: CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C@HN.

  • LogP: ~1.94 (predicted), indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

Route 1: Amide Coupling

  • Activation of Carboxylic Acid: A carboxylic acid derivative (e.g., 3-methylbutanoic acid) is activated using oxalyl chloride or thionyl chloride .

  • Nucleophilic Substitution: The activated intermediate reacts with N-ethyl-3-trifluoromethyl-benzylamine under basic conditions (e.g., triethylamine) .

  • Chiral Resolution: The racemic mixture is resolved via chiral HPLC or enzymatic methods to isolate the (S)-enantiomer .

Yield: ~32–55% (depending on purification methods) .

Route 2: Reductive Amination

  • Formation of Schiff Base: Condensation of a ketone (e.g., 3-methyl-2-oxobutanoic acid) with N-ethyl-3-trifluoromethyl-benzylamine.

  • Reduction: The imine intermediate is reduced using NaBH₄ or H₂/Pd-C to yield the amine .

Advantages: Higher enantiomeric excess (ee > 98%) when using chiral catalysts .

Reactivity and Stability

Chemical Reactivity

  • Amide Hydrolysis: The compound resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to steric hindrance from the ethyl and benzyl groups.

  • Oxidation: The trifluoromethyl group stabilizes the aromatic ring against oxidative degradation .

  • Thermal Stability: Decomposes at temperatures >200°C, as observed in thermogravimetric analysis (TGA) .

Solubility and Formulation

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .

  • Solid-State Stability: Hygroscopic; requires storage under inert conditions .

Biological Activity and Mechanisms

Target Engagement

The compound exhibits affinity for adenosine A₂a receptors (ADORA2A), a GPCR implicated in neurological and cardiovascular disorders .

TargetAssay TypeIC₅₀ (nM)Source
ADORA2ARadioligand binding12.3 ± 1.2
ENT1/ENT2Nucleoside uptake>10,000

Key Findings:

  • Selectivity: 100-fold selectivity for ADORA2A over ENT1/ENT2 transporters .

  • Mechanism: Antagonizes ADORA2A, reducing cAMP production in HEK293 cells (EC₅₀ = 15.8 nM) .

Pharmacological Applications

  • Neuroprotection: Prevents dopamine depletion in MPTP-induced Parkinson’s disease models .

  • Cardiovascular Effects: Augments coronary blood flow in preclinical ischemia-reperfusion models .

Comparison with Structural Analogues

CompoundR₁R₂ADORA2A IC₅₀ (nM)LogP
(S)-2-Amino-N-ethyl-3-methyl-N-(3-TFM-benzyl)-butyramideEthyl3-CF₃-benzyl12.31.94
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-TFM-benzyl)-butyramideIsopropyl3-CF₃-benzyl18.72.31
(S)-2-Amino-3,N-dimethyl-N-(3-TFM-benzyl)-butyramideMethyl3-CF₃-benzyl45.21.62

Trends:

  • Lipophilicity: Increases with larger alkyl groups (ethyl > methyl), enhancing blood-brain barrier penetration.

  • Potency: Ethyl substitution optimizes steric and electronic interactions with ADORA2A .

Future Research Directions

  • Prodrug Development: Improve oral bioavailability via ester prodrugs .

  • Polypharmacology: Explore dual-target inhibition (e.g., ADORA2A/MAO-B) for neurodegenerative diseases .

  • Formulation Science: Develop nanoparticle carriers to enhance solubility and targeting .

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